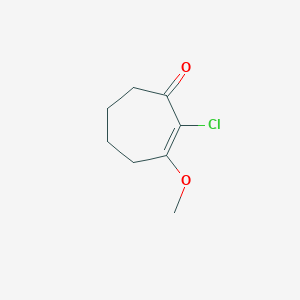

2-Cyclohepten-1-one, 2-chloro-3-methoxy-

Description

Contextualization within Halogenated and Alkoxy-Substituted Cycloheptenone Chemistry

2-Cyclohepten-1-one (B143340), 2-chloro-3-methoxy- is a member of the halogenated and alkoxy-substituted cycloheptenone family. The cycloheptenone framework is a key structural motif found in a variety of natural products, many of which exhibit significant biological activity. pressbooks.pub The introduction of a chlorine atom at the 2-position and a methoxy (B1213986) group at the 3-position dramatically influences the electronic properties and reactivity of the core structure.

The chlorine atom, being an electron-withdrawing group, enhances the electrophilicity of the β-carbon of the enone system, making it more susceptible to nucleophilic attack. nih.govrsc.org The methoxy group, on the other hand, is an electron-donating group that can influence the regioselectivity of reactions and introduce the potential for further functionalization. The combination of these functionalities on a seven-membered ring, which possesses greater conformational flexibility than its five- and six-membered counterparts, creates a unique chemical entity with potential for novel transformations.

Historical Development of Research on 2-Cyclohepten-1-one, 2-chloro-3-methoxy- and Related Enones

Direct historical research on 2-Cyclohepten-1-one, 2-chloro-3-methoxy- is not extensively documented in publicly available literature. However, the development of synthetic methodologies for related compounds provides a historical context. The synthesis of cyclic enones has been a long-standing area of interest in organic chemistry. Early methods often involved ring-expansion strategies or condensation reactions.

The specific introduction of a halogen at the α-position and an alkoxy group at the β-position of a cyclic enone is a more modern development. Research in the latter half of the 20th century and into the 21st century has focused on developing regioselective methods for the synthesis of such multifunctionalized systems. For instance, methods for the β-halogenation of cyclic enones have been developed, providing access to key precursors. acs.org Similarly, the synthesis of β-alkoxy-α,β-unsaturated ketones has been explored through various synthetic routes. The combination of these functionalities within a cycloheptenone ring represents a more recent synthetic challenge.

Current Research Gaps and Future Directions in 2-Cyclohepten-1-one, 2-chloro-3-methoxy- Investigations

The most significant research gap is the lack of dedicated studies on the synthesis, characterization, and reactivity of 2-Cyclohepten-1-one, 2-chloro-3-methoxy-. While the chemistry of its constituent functional groups is well-established in other contexts, their interplay within this specific seven-membered ring system remains unexplored.

Future research directions could include:

Development of a Regioselective Synthesis: A primary focus would be to establish a reliable and high-yielding synthesis of the title compound.

Exploration of its Reactivity: A systematic investigation of its reactions with various nucleophiles, electrophiles, and in cycloaddition reactions would be highly valuable. Understanding the regiochemical and stereochemical outcomes of these reactions is crucial.

Computational Studies: Theoretical calculations could provide insights into the molecule's conformational preferences, electronic structure, and reaction mechanisms, guiding experimental work. mdpi.com

Applications in Synthesis: Given its multiple functional groups, this compound could serve as a versatile building block for the synthesis of more complex molecules, including natural product analogues and novel heterocyclic systems.

Overview of Synthetic, Mechanistic, and Application-Oriented Studies for 2-Cyclohepten-1-one, 2-chloro-3-methoxy-

While direct studies are absent, a predictive overview can be constructed based on the known chemistry of related compounds.

Potential Synthetic Approaches: A plausible synthetic route could involve the following conceptual steps:

Synthesis of a Cycloheptane-1,3-dione precursor: This could potentially be achieved through Dieckmann condensation or other ring-forming reactions.

Enol Ether Formation: Selective O-methylation of the dione (B5365651) would yield a 3-methoxycyclohept-2-en-1-one.

α-Chlorination: The subsequent regioselective chlorination at the C2 position would be a critical step. This might be achieved using reagents like N-chlorosuccinimide (NCS) under appropriate conditions.

Predicted Mechanistic Behavior: The reactivity of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- is expected to be dictated by the interplay of its functional groups.

Nucleophilic Addition: The enone system is susceptible to nucleophilic attack. "Hard" nucleophiles are likely to attack the carbonyl carbon (1,2-addition), while "soft" nucleophiles are expected to favor the β-carbon (1,4-addition or conjugate addition). rsc.orgrsc.org The presence of the chlorine atom at C2 would likely enhance the rate of 1,4-addition.

Substitution of the Chlorine Atom: The vinyl chloride moiety may undergo nucleophilic substitution, although this typically requires harsh conditions or transition-metal catalysis.

Reactions of the Enol Ether: The methoxy group could be cleaved under acidic conditions, and the enol ether double bond could participate in cycloaddition reactions. wikipedia.orglibretexts.orgpageplace.delibretexts.orgwikipedia.org

Potential Applications: The trifunctional nature of this compound makes it a potentially valuable synthetic intermediate. For instance, the sequential and selective reaction at its different electrophilic sites could allow for the rapid construction of complex molecular scaffolds. It could be a precursor for the synthesis of substituted troponoids or other medium-sized ring systems.

Structure

3D Structure

Properties

CAS No. |

259810-89-4 |

|---|---|

Molecular Formula |

C8H11ClO2 |

Molecular Weight |

174.62 g/mol |

IUPAC Name |

2-chloro-3-methoxycyclohept-2-en-1-one |

InChI |

InChI=1S/C8H11ClO2/c1-11-7-5-3-2-4-6(10)8(7)9/h2-5H2,1H3 |

InChI Key |

VDPSDALHAXMQPC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=O)CCCC1)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclohepten 1 One, 2 Chloro 3 Methoxy

Strategies for Constructing the 2-Cyclohepten-1-one (B143340) Core with Chloro and Methoxy (B1213986) Substitution

The assembly of the 2-chloro-3-methoxy-2-cyclohepten-1-one scaffold can be approached through several strategic disconnections. These strategies primarily involve either building the seven-membered ring from a smaller cyclic precursor or functionalizing a pre-existing cycloheptenone skeleton.

Ring Expansion Reactions from Precursors (e.g., Cyclohexanone (B45756) Derivatives)

One of the most common and effective methods for the synthesis of cycloheptanones is the one-carbon ring expansion of corresponding cyclohexanone derivatives. This approach offers a powerful tool for accessing the seven-membered ring system from readily available six-membered precursors.

A plausible synthetic route commences with the preparation of a suitably substituted cyclohexanone. For instance, 3-methoxy-2-cyclohexen-1-one can be synthesized from 1,3-cyclohexanedione (B196179) and methanol (B129727) under Lewis acid catalysis. wikipedia.org This β-methoxy enone serves as a key intermediate for subsequent ring expansion.

Several classical and modern ring expansion methodologies can be envisaged for the conversion of a cyclohexanone derivative to the desired cycloheptenone. The Tiffeneau-Demjanov rearrangement is a well-established method for the one-carbon ring expansion of cyclic ketones. wikipedia.orgwikipedia.orglibretexts.orgd-nb.info This reaction proceeds through the formation of a β-amino alcohol from the ketone, followed by diazotization with nitrous acid, which induces a rearrangement to the ring-expanded ketone. wikipedia.orgd-nb.info The application of this method to a derivative of 3-methoxy-2-cyclohexen-1-one, such as the corresponding 1-aminomethyl-2-methoxy-cyclohexene, could potentially yield 3-methoxy-2-cyclohepten-1-one.

Another powerful technique for one-carbon ring expansion involves the use of diazomethane (B1218177) . masterorganicchemistry.compearson.comyoutube.comlibretexts.orglibretexts.org The reaction of diazomethane with a ketone can lead to the formation of an epoxide, which can then rearrange to the homologous ketone. Alternatively, the Arndt-Eistert synthesis, which involves the reaction of an acid chloride with diazomethane to form a diazoketone, followed by a Wolff rearrangement, can be adapted for ring expansion. masterorganicchemistry.com

More contemporary methods for one-carbon ring expansion of cycloalkanones to conjugated cycloalkenones have also been developed. One such procedure involves the conversion of a cyclohexanone to its trimethylsilyl (B98337) enol ether, followed by cyclopropanation and subsequent iron(III) chloride-induced ring opening to afford the corresponding 2-cyclohepten-1-one. orgsyn.org This sequence provides a high-yielding route to the core cycloheptenone structure. A highly efficient method for one-carbon ring expansion to prepare 1-alkoxy-2-methylenecycloalkanes has also been reported, which could be adapted for the synthesis of the target molecule's core. documentsdelivered.com

| Ring Expansion Method | Precursor Type | Key Reagents | Potential Product |

| Tiffeneau-Demjanov Rearrangement | β-Amino alcohol | Nitrous acid | Ring-expanded ketone |

| Diazomethane Reaction | Ketone | Diazomethane | Homologous ketone |

| Silyl (B83357) Enol Ether Method | Trimethylsilyl enol ether | Simmons-Smith reagent, FeCl₃ | Conjugated cycloalkenone |

Functionalization of Pre-formed Cycloheptenone Skeletons

An alternative strategy involves the initial synthesis of a cycloheptenone core, followed by the sequential introduction of the chloro and methoxy functionalities. The synthesis of 2-cyclohepten-1-one itself can be achieved through various routes, including the dehydrohalogenation of 2-halocycloheptanones. orgsyn.org Once the cycloheptenone ring is in place, the introduction of the methoxy group at the 3-position could be accomplished through several methods, such as conjugate addition-elimination reactions. The subsequent chlorination at the 2-position would then complete the synthesis.

Palladium-Catalyzed Synthetic Routes to 2-Cyclohepten-1-one Derivatives

Palladium-catalyzed reactions have emerged as powerful tools in modern organic synthesis. While specific examples for the direct synthesis of 2-chloro-3-methoxy-2-cyclohepten-1-one are not prevalent in the literature, the principles of palladium-catalyzed intramolecular carbonyl α-alkenylation offer a potential pathway. For instance, the synthesis of 2-cyclopentenone derivatives has been achieved from 5-bromo-5-hexen-2-ones via a palladium-catalyzed intramolecular cyclization. nih.gov A similar strategy, starting from a suitably functionalized open-chain precursor, could potentially be adapted for the construction of the seven-membered ring of the target molecule.

Chemo- and Regioselective Introduction of the 2-Chloro Moiety

The introduction of the chlorine atom at the 2-position of the 3-methoxy-2-cyclohepten-1-one intermediate requires a high degree of chemo- and regioselectivity to avoid unwanted side reactions.

Direct Halogenation Approaches

Direct chlorination of the 3-methoxy-2-cyclohepten-1-one intermediate is a conceptually straightforward approach. The electron-rich double bond of the enol ether moiety is susceptible to electrophilic attack by a chlorinating agent. Common reagents for such transformations include N-chlorosuccinimide (NCS). The challenge lies in controlling the regioselectivity, as chlorination could potentially occur at other positions on the ring. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to favor the desired 2-chloro product.

A one-pot protocol for the selective β-C–H halogenation of cyclic enones has been developed, which involves the formation of a hydrazone intermediate to direct the halogenation to the β-position. orgsyn.org This umpolung strategy could be highly effective for the regioselective chlorination of a 3-cycloheptenone precursor.

| Chlorinating Agent | Substrate Type | Potential Outcome |

| N-Chlorosuccinimide (NCS) | β-Methoxy enone | Direct chlorination at the 2-position |

| Hydrazone-directed halogenation | Cyclic enone | Regioselective β-chlorination |

Methods Involving Alpha-Diazo Ketones

The chemistry of α-diazo ketones offers an alternative pathway for the introduction of the chloro functionality, often in conjunction with ring expansion. The Wolff rearrangement of an α-diazo ketone, generated from a suitable carboxylic acid precursor, produces a highly reactive ketene (B1206846) intermediate. masterorganicchemistry.com This ketene can be trapped by various nucleophiles. While not a direct chlorination method, a multi-step sequence involving the formation of an α-diazo ketone from a cyclohexanone precursor, followed by Wolff rearrangement and subsequent trapping of the resulting ketene with a chlorine source, could be a potential, albeit complex, route to the target molecule. The Arndt-Eistert reaction, a well-known homologation procedure utilizing diazomethane, proceeds through a diazoketone intermediate and could be conceptually adapted for this purpose. masterorganicchemistry.comyoutube.com

Stereoselective and Enantioselective Synthesis of Chiral 2-Cyclohepten-1-one, 2-chloro-3-methoxy- Analogs

The creation of chiral molecules, where a compound and its mirror image are not superimposable, is a cornerstone of modern pharmaceutical and materials science. ethz.ch Enantioselective synthesis aims to produce a single enantiomer of a chiral product. ethz.ch For complex cyclic structures like substituted cycloheptenones, achieving high levels of stereocontrol is a primary research focus. Methodologies applicable to the synthesis of chiral analogs often involve asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a specific stereoisomer. ethz.chacs.org

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. nih.govyoutube.com For instance, chiral amino acids like L-proline can catalyze aldol (B89426) reactions to form chiral cyclohexenone and cyclopentenone rings with high enantioselectivity. nih.govyoutube.comyoutube.com This principle can be extended to the formation of seven-membered rings. A proposed strategy for a chiral analog of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- might involve an intramolecular aldol condensation of a suitably designed precursor, catalyzed by a chiral organocatalyst. The catalyst would create a chiral environment, favoring the formation of one enantiomer over the other. youtube.comyoutube.com

Transition metal-catalyzed reactions also offer robust solutions for enantioselective synthesis. rsc.org For example, nickel(II) complexes with chiral ligands have been used to synthesize chiral 7-membered-ring-bridged indoles with up to 97% enantiomeric excess (ee). rsc.org Similarly, palladium-catalyzed kinetic resolutions can produce enantiomerically enriched substituted cyclopentenones. sigmaaldrich.com A potential approach for a chiral cycloheptenone analog could involve a rhodium-catalyzed [5+2] cycloaddition or a palladium-catalyzed oxidative cyclization, employing a chiral ligand to induce asymmetry. organic-chemistry.orgorganic-chemistry.org

Another sophisticated strategy involves the use of chiral auxiliaries. ethz.ch A chiral auxiliary is an enantiomerically pure group that is temporarily incorporated into a starting material to direct the stereochemical outcome of a reaction. After the desired stereocenter is set, the auxiliary is removed. ethz.ch This method has been effectively used in the stereoselective synthesis of bicyclo[3.2.0]heptanes, which are structurally related to cycloheptenones. nih.gov

The table below summarizes various stereoselective methods applicable to the synthesis of chiral cyclic ketones, which could be adapted for creating chiral analogs of 2-Cyclohepten-1-one, 2-chloro-3-methoxy-.

| Catalyst/Method | Substrate Type | Product Type | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Ni(II)-PyBPI complex | β,γ-unsaturated α-ketoesters | 7-membered-ring-bridged indoles | up to 91 | up to 97 | rsc.org |

| (S,S)-Ruthenium catalyst | Cyclohexenone derivative | Chiral 4-hydroxy-2-cyclohexenone | 62 | 92 | mdpi.com |

| L-Proline | Triketone | Bicyclic enone | Not specified | High | youtube.com |

| Chiral Iminophosphorane | Acyclic precursors | Chiral 7- and 8-membered rings | Not specified | High | acs.org |

| Palladium-catalyzed Kinetic Resolution | Racemic 4-hydroxycyclopentenone | Enantioenriched 4-substituted cyclopentenones | Not specified | High | sigmaaldrich.com |

Green Chemistry Approaches in the Synthesis of 2-Cyclohepten-1-one, 2-chloro-3-methoxy-

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. iwu.edu Key principles include the use of renewable feedstocks, safer solvents, and energy-efficient processes. These principles are increasingly being applied to complex organic syntheses.

For a molecule like 2-Cyclohepten-1-one, 2-chloro-3-methoxy-, green approaches would target several aspects of its synthesis. One major area of focus is the replacement of volatile organic compounds (VOCs) with more environmentally benign solvents. iwu.edu Water is an ideal green solvent, and reactions such as the DIPEA-catalyzed synthesis of azoxybenzenes have been successfully performed in water at room temperature. nih.gov The use of ionic liquids, which have negligible vapor pressure, is another promising alternative to traditional organic solvents. iwu.edu

Biocatalysis, the use of enzymes or whole microbial cells to perform chemical transformations, represents a particularly green approach. rsc.org Enzymes operate under mild conditions (room temperature and neutral pH) in aqueous environments and are highly selective, often eliminating the need for protecting groups and reducing side reactions. A potential biocatalytic route to a precursor of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- could involve a Baeyer-Villiger monooxygenase for the ring expansion of a corresponding cyclohexanone derivative.

The following table outlines some green chemistry approaches that could be relevant to the synthesis of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- and its analogs.

| Green Approach | Catalyst/Solvent | Reaction Type | Key Advantages | Reference |

| Use of Water as Solvent | DIPEA | Reductive dimerization/Oxidation | Environmentally friendly, mild conditions | nih.gov |

| Non-toxic Lewis Acid Catalyst | Bismuth Triflate | Condensation/Homoallyl ether synthesis | Low toxicity, inexpensive, fast reaction times | iwu.edu |

| Eco-friendly Catalyst | Alum (KAI(SO4)2·12H2O) | Claisen-Schmidt condensation | Inexpensive, mild conditions, non-genotoxic | derpharmachemica.com |

| Tandem Photocatalysis | Carbene and Photoredox catalysts | [5+1] Cycloaddition | Mild conditions, eliminates strong bases, convergent synthesis | nih.gov |

| Biocatalysis | Escherichia coli consortia | One-pot cascade reaction | High atom efficiency, self-sufficient redox network, renewable | rsc.org |

Mechanistic Investigations of 2 Cyclohepten 1 One, 2 Chloro 3 Methoxy Reactivity

Nucleophilic Addition Reactions at the Enone System

The enone system in 2-Cyclohepten-1-one (B143340), 2-chloro-3-methoxy- presents two primary sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon of the double bond (C3). The electronic character of the molecule, influenced by the chloro and methoxy (B1213986) substituents, would dictate the regioselectivity of these additions.

Conjugate (1,4-) Additions

Conjugate or 1,4-addition is a characteristic reaction of α,β-unsaturated carbonyl compounds. In this process, a nucleophile adds to the β-carbon of the enone system. This type of addition is generally favored with soft nucleophiles, such as organocuprates, thiols, and certain enamines. The reaction proceeds through an enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.

For 2-Cyclohepten-1-one, 2-chloro-3-methoxy-, the presence of the electron-withdrawing chloro group at the α-position and the electron-donating methoxy group at the β-position would modulate the electrophilicity of the β-carbon.

Hypothetical Reaction with Organocuprates:

| Nucleophile | Expected Product | Reaction Conditions |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | 3-methyl-2-chloro-3-methoxy-cycloheptanone | Diethyl ether, low temperature |

| Lithium diphenylcuprate ((C₆H₅)₂CuLi) | 3-phenyl-2-chloro-3-methoxy-cycloheptanone | Diethyl ether, low temperature |

Direct (1,2-) Additions at the Carbonyl Group

Direct or 1,2-addition involves the attack of a nucleophile directly at the electrophilic carbonyl carbon. This pathway is typically favored by hard, non-basic nucleophiles, such as organolithium and Grignard reagents. The initial product is a tetrahedral intermediate which, upon aqueous workup, yields an alcohol.

The steric hindrance around the carbonyl group and the electronic effects of the substituents would influence the feasibility of 1,2-addition.

Hypothetical Reaction with Organometallic Reagents:

| Reagent | Expected Intermediate | Final Product (after workup) |

| Methyllithium (CH₃Li) | Lithium 2-chloro-3-methoxy-1-methylcyclohept-2-en-1-olate | 2-chloro-3-methoxy-1-methylcyclohept-2-en-1-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | Magnesium bromo(2-chloro-3-methoxy-1-phenylcyclohept-2-en-1-olate) | 2-chloro-3-methoxy-1-phenylcyclohept-2-en-1-ol |

Electrophilic Transformations Involving the Chloro and Methoxy Groups

The chloro and methoxy groups on the double bond are susceptible to electrophilic attack, although such reactions are less common for this type of substrate compared to nucleophilic additions. Electrophilic substitution could potentially occur at the double bond, but the electron-withdrawing nature of the adjacent carbonyl group would deactivate the system towards such reactions.

Pericyclic Reactions and Cycloadditions (e.g., Diels-Alder)

The enone system of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- can act as a dienophile in Diels-Alder reactions. stackexchange.com The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. In this case, the carbonyl and chloro groups would increase the dienophilicity of the double bond. The reaction involves the [4+2] cycloaddition of a conjugated diene to the enone double bond, leading to the formation of a bicyclic system.

The regioselectivity of the Diels-Alder reaction would be governed by the electronic and steric effects of the chloro and methoxy substituents.

Rearrangement Pathways and Ring Dynamics of the Cycloheptenone Scaffold

The seven-membered ring of the cycloheptenone scaffold allows for a degree of conformational flexibility. Under certain conditions, particularly with acid or base catalysis, rearrangement reactions can occur.

Acid-Catalyzed Rearrangements

In the presence of a strong acid, the carbonyl oxygen can be protonated, which can initiate a cascade of rearrangements. These rearrangements often proceed through carbocationic intermediates and are driven by the formation of a more stable carbocation or a thermodynamically more stable ring system. For instance, a Wagner-Meerwein rearrangement could potentially occur, involving the shift of an alkyl group or a hydride.

Due to the lack of specific studies on 2-Cyclohepten-1-one, 2-chloro-3-methoxy-, any proposed rearrangement pathway would be purely speculative.

Base-Mediated Rearrangements

The presence of an α-chloro ketone functionality makes 2-Cyclohepten-1-one, 2-chloro-3-methoxy- a prime candidate for base-mediated rearrangements, most notably the Favorskii rearrangement. This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative, often resulting in a ring contraction for cyclic substrates. wikipedia.orgslideshare.net

The mechanism is initiated by the abstraction of an acidic proton α to the carbonyl group, but on the side opposite the halogen. For 2-Cyclohepten-1-one, 2-chloro-3-methoxy-, the proton at the C7 position is the most likely to be removed by a base (e.g., hydroxide (B78521), alkoxide). The resulting enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the chlorine atom (C2), leading to the formation of a highly strained bicyclo[5.1.0]octanone intermediate (a cyclopropanone (B1606653) derivative). wikipedia.orgyoutube.com

Subsequent nucleophilic attack by the base (e.g., hydroxide or alkoxide) on the cyclopropanone's carbonyl carbon opens the three-membered ring. youtube.comchemistwizards.com This ring-opening proceeds to form the more stable carbanion. In the case of this specific substrate, the cleavage of the C1-C2 or C1-C7 bond would lead to a ring-contracted product. The final product is a cyclopentanecarboxylic acid or its corresponding ester or amide, depending on the nucleophile used (hydroxide, alkoxide, or amine, respectively). wikipedia.orgchemistwizards.com

It is important to note that if enolate formation is not possible, an alternative mechanism known as the pseudo-Favorskii rearrangement can occur. wikipedia.org However, given the presence of an α-proton at C7 in the title compound, the cyclopropanone pathway is the more probable route.

Ring Expansion and Contraction Reactions

The reactivity of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- is intrinsically linked to reactions that alter its seven-membered ring structure.

Ring Contraction: The most significant base-mediated ring contraction reaction applicable to this compound is the aforementioned Favorskii rearrangement. chemistrysteps.comwikipedia.org This process converts the seven-membered cycloheptenone ring into a six-membered cyclohexane (B81311) derivative with a carboxylic acid function. The reaction is a powerful synthetic tool for accessing smaller, functionalized carbocycles from larger ring precursors. youtube.cometsu.edu The general transformation is outlined below:

| Starting Material | Reagents | Key Intermediate | Product Type | Ref. |

| α-Halo Ketone | Base (e.g., NaOH, NaOR) | Cyclopropanone | Carboxylic Acid / Ester | wikipedia.org, organic-chemistry.org |

| 2-Chlorocycloheptanone | Sodium Methoxide | Bicyclo[5.1.0]octan-1-one | Methyl Cyclohexanecarboxylate | youtube.com |

This table illustrates the general Favorskii rearrangement and its application to a related cyclic ketone.

Other potential ring contractions could be initiated through different mechanistic pathways, such as photochemical rearrangements or Wagner-Meerwein rearrangements involving carbocation intermediates, though these are less common for this specific substrate class compared to the Favorskii reaction. chemistrysteps.comacs.org

Ring Expansion: While ring contraction is a characteristic reaction, ring expansion reactions are also a possibility under certain conditions, although less directly predicted for this specific structure without additional reagents. General methods for one-carbon ring expansion often involve the conversion of a cycloalkanone into a homologated cycloalkenone. nsf.gov For instance, a Tiffeneau-Demjanov-type rearrangement could theoretically be envisioned if the ketone were first converted to an α-amino alcohol, but this would require significant chemical modification. wikipedia.org Another strategy involves the opening of a bicyclic intermediate, such as a silyloxy cyclopropane, which can be generated from the corresponding silyl (B83357) enol ether. nsf.gov Given that 2-Cyclohepten-1-one, 2-chloro-3-methoxy- is an enol ether derivative, its transformation into a silyl enol ether at a different position could open pathways to such expansions, though this remains speculative.

Metal-Catalyzed Transformations and Organometallic Reactivity

The vinyl chloride and enol ether functionalities within 2-Cyclohepten-1-one, 2-chloro-3-methoxy- make it a versatile substrate for a variety of metal-catalyzed cross-coupling reactions. acs.org These transformations are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds. The general mechanism for many of these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgtib.eu

Cross-Coupling Reactions: The C-Cl bond at the C2 position is susceptible to oxidative addition by low-valent transition metal complexes, particularly those of palladium and nickel. acs.orgyoutube.com This would be the initiating step in several named cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base would likely lead to the substitution of the chlorine atom with the organic group from the boron reagent. libretexts.org

Stille Coupling: Using an organotin reagent as the coupling partner under palladium catalysis would achieve a similar transformation.

Heck Coupling: Palladium-catalyzed reaction with an alkene could result in the formation of a new carbon-carbon bond at the C2 position, leading to a more complex dienone system. acs.org

Buchwald-Hartwig Amination: Palladium- or nickel-catalyzed coupling with an amine would replace the chlorine with a nitrogen-based functional group.

Zinc halides have also been shown to catalyze the cross-coupling of α-chloroketones with organotin enolates to synthesize γ-diketones. nih.gov A metallaphotoredox approach, merging photocatalysis with nickel catalysis, provides a modern method for the α-arylation of α-chloro carbonyl compounds with aryl halides. princeton.edu

| Coupling Reaction | Metal Catalyst | Coupling Partner | Expected Product Functionality | Ref. |

| Suzuki-Miyaura | Palladium(0) | Organoboronic Acid | 2-Alkyl/Aryl-3-methoxy-2-cyclohepten-1-one | libretexts.org |

| Stille | Palladium(0) | Organostannane | 2-Alkyl/Aryl-3-methoxy-2-cyclohepten-1-one | youtube.com |

| Heck | Palladium(0) | Alkene | 2-Vinyl-3-methoxy-2-cyclohepten-1-one | acs.org |

| Buchwald-Hartwig | Palladium(0)/Nickel(0) | Amine | 2-Amino-3-methoxy-2-cyclohepten-1-one | princeton.edu |

| Fukuyama | Palladium(0) | Organozinc Halide | 2-Alkyl/Aryl-3-methoxy-2-cyclohepten-1-one | youtube.com |

This table summarizes potential metal-catalyzed cross-coupling reactions.

Organometallic Reactivity: The formation of organometallic intermediates is central to the transformations described above. The initial oxidative addition of the C-Cl bond to a metal center like Pd(0) forms an organopalladium(II) species. libretexts.org This intermediate is the key player that subsequently undergoes transmetalation with the organometallic coupling partner (e.g., from boron or tin) and finally reductive elimination to yield the product and regenerate the active catalyst. libretexts.org The enol ether part of the molecule can also participate in organometallic reactions, for instance, through cycloadditions or cross-couplings, potentially leading to more complex molecular architectures. acs.org

Photochemical and Electrochemical Reactivity Studies

Photochemical Reactivity: The photochemistry of α-haloketones is a well-studied field and is directly applicable to 2-Cyclohepten-1-one, 2-chloro-3-methoxy-. nih.govnih.gov Upon UV irradiation, the n→π* transition of the carbonyl group can lead to the homolytic cleavage of the adjacent, relatively weak carbon-chlorine bond. This generates a carbon-centered radical at the α-position and a chlorine radical.

The resulting α-keto radical can undergo several subsequent reactions:

Hydrogen Abstraction: It can abstract a hydrogen atom from the solvent or another molecule to yield the de-halogenated ketone, 3-methoxy-2-cyclohepten-1-one.

Photo-Favorskii Reaction: In a manner analogous to the base-mediated reaction, a photochemical variant can occur. This pathway can also lead to ring contraction products, proceeding through a diradical intermediate. wikipedia.org

Rearrangement: 1,2-aryl migrations have been observed in the photolysis of α-chloro acetophenones, suggesting that other types of skeletal rearrangements are possible depending on the substrate structure. acs.org

The presence of the methoxy group and the extended conjugation of the enone system will influence the energy of the excited states and could potentially open other photochemical reaction channels, such as [2+2] cycloadditions if reacted in the presence of an olefin.

Electrochemical Reactivity: The electrochemical behavior of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- would likely be dominated by the oxidation of the electron-rich enol ether and the reduction of the carbon-chlorine bond and the ketone.

Oxidative Reactions: Anodic oxidation of enol ethers is known to generate radical cations. nih.govresearchgate.net These reactive intermediates can be trapped by nucleophiles or undergo dimerization or cyclization reactions. taylorfrancis.comacs.org For the title compound, intramolecular cyclization is unlikely without a tethered nucleophile, but intermolecular coupling with other electron-rich species in the reaction medium is a possibility. Electrochemical methods have been developed for the α-arylation of ketones via the anodic oxidation of their corresponding silyl enol ethers, a related transformation. acs.org

Reductive Reactions: Cathodic reduction of the C-Cl bond would generate an α-keto carbanion or radical, which could then be protonated or used in further bond-forming reactions. The carbonyl group itself is also electrochemically active and can be reduced to an alcohol or undergo reductive coupling to form a pinacol-type product.

The specific outcomes of both photochemical and electrochemical reactions would be highly dependent on the reaction conditions, including the solvent, electrolyte, electrode material (for electrochemistry), and the presence of other reagents or scavengers. acs.orgnih.gov

Advanced Spectroscopic and Structural Analysis of 2 Cyclohepten 1 One, 2 Chloro 3 Methoxy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Stereochemistry

High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure and conformational behavior of 2-Cyclohepten-1-one (B143340), 2-chloro-3-methoxy- in solution. The seven-membered ring of a cycloheptenone is known for its conformational flexibility, existing in various twist-chair and boat conformations. The precise conformation can be elucidated through the analysis of proton-proton (¹H-¹H) coupling constants and Nuclear Overhauser Effect (NOE) correlations.

The ¹H NMR spectrum is expected to show distinct signals for the vinyl proton, the methoxy (B1213986) group protons, and the diastereotopic methylene (B1212753) protons of the cycloheptene (B1346976) ring. The chemical shift of the methoxy group (–OCH₃) is particularly sensitive to its orientation relative to the aromatic ring, a phenomenon that can be used to probe conformational preferences. researchgate.net The presence of the electron-withdrawing chlorine atom and the electron-donating methoxy group on the C=C double bond will significantly influence the chemical shifts of the nearby protons.

¹³C NMR spectroscopy would confirm the presence of eight distinct carbon signals, including the carbonyl carbon (C=O), two olefinic carbons (C=C), the methoxy carbon (–OCH₃), and four sp³-hybridized ring carbons. The chemical shifts of the carbonyl and olefinic carbons are diagnostic for the α,β-unsaturated ketone system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Cyclohepten-1-one, 2-chloro-3-methoxy- Predicted values are based on typical ranges for similar functional groups and structural motifs.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 (C=O) | - | 190-205 |

| C2 (C-Cl) | - | 125-135 |

| C3 (C-OMe) | - | 150-160 |

| H4 | 5.5-6.5 | - |

| C4 | 120-130 | |

| C5 (CH₂) | 2.2-2.8 | 30-40 |

| C6 (CH₂) | 1.5-2.2 | 20-30 |

| C7 (CH₂) | 2.0-2.6 | 35-45 |

| OCH₃ | 3.5-4.0 | 55-65 |

Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be indispensable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework. NOESY experiments would provide through-space correlations, offering critical insights into the preferred conformation of the seven-membered ring and the stereochemical relationship between substituents.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Environment and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups within the molecule. mt.comspectroscopyonline.com These two methods are complementary; vibrations that are strong in Raman may be weak in IR and vice-versa. spectroscopyonline.com

For 2-Cyclohepten-1-one, 2-chloro-3-methoxy-, the most prominent bands would be associated with the α,β-unsaturated ketone system. The C=O stretching vibration is expected to appear in the FT-IR spectrum in the region of 1670-1690 cm⁻¹, a lower frequency than a saturated ketone due to conjugation. The C=C stretching vibration should appear around 1600-1640 cm⁻¹. The C-Cl and C-O stretching vibrations will also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). scialert.net

Table 2: Predicted Characteristic Vibrational Frequencies for 2-Cyclohepten-1-one, 2-chloro-3-methoxy- Predicted values are based on typical ranges for similar functional groups.

| Functional Group | Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O | Stretch | 1670-1690 (Strong) | 1670-1690 (Weak) |

| C=C | Stretch | 1600-1640 (Medium) | 1600-1640 (Strong) |

| C-O-C | Asymmetric Stretch | 1200-1275 (Strong) | 1200-1275 (Weak) |

| C-H (sp²) | Stretch | 3000-3100 (Medium) | 3000-3100 (Medium) |

| C-H (sp³) | Stretch | 2850-3000 (Medium) | 2850-3000 (Strong) |

| C-Cl | Stretch | 600-800 (Strong) | 600-800 (Medium) |

Shifts in these vibrational frequencies upon crystallization or in different solvents can indicate the presence and nature of intermolecular interactions, such as hydrogen bonding involving the carbonyl oxygen.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is crucial for unequivocally determining the elemental composition of the molecule by providing a highly accurate mass measurement of the molecular ion. nih.gov For C₈H₁₁ClO₂, the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.

The fragmentation pattern in the mass spectrum, typically obtained using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by collision-induced dissociation (CID), reveals the stability of different parts of the molecule and helps to confirm its structure. mdpi.com

Key predicted fragmentation pathways for 2-Cyclohepten-1-one, 2-chloro-3-methoxy- would likely include:

Loss of a chlorine radical (•Cl): A common fragmentation for chlorinated compounds.

Loss of a methyl radical (•CH₃) from the methoxy group: Leading to a stable oxonium ion.

Loss of carbon monoxide (CO): Characteristic of ketones, following ring rearrangement.

Loss of a methoxy radical (•OCH₃).

Cleavage of the cycloheptene ring: Potentially through retro-Diels-Alder type reactions or other ring-opening mechanisms.

By analyzing the masses of the resulting fragment ions, the connectivity and arrangement of the functional groups can be pieced together, corroborating the structure determined by NMR.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. youtube.comspast.org This technique would unambiguously determine the relative stereochemistry of the molecule and the conformation of the seven-membered ring in the crystalline form. mdpi.commdpi.com

The crystal packing arrangement, governed by intermolecular forces, would be a key area of investigation. While the molecule lacks strong hydrogen bond donors, the carbonyl oxygen and the chlorine atom can act as hydrogen bond acceptors. Weak C-H···O and C-H···Cl hydrogen bonds are expected to be significant in dictating the supramolecular architecture. spast.orgmdpi.com These interactions link molecules into dimers, chains, or more complex three-dimensional networks, which can be visualized and analyzed from the crystallographic data.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.commdpi.comresearchgate.netnih.gov The surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii), shape index, and curvedness, providing a detailed picture of the molecular environment. mdpi.comresearchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment of Enantiopure Derivatives

Since 2-Cyclohepten-1-one, 2-chloro-3-methoxy- possesses a stereocenter, it is a chiral molecule. Circular Dichroism (CD) spectroscopy is a vital technique for studying such molecules, as it measures the differential absorption of left and right circularly polarized light. wikipedia.orgyoutube.comyoutube.com An enantiopure sample of this compound would exhibit a characteristic CD spectrum.

The α,β-unsaturated ketone is a strong chromophore, and its electronic transitions (e.g., n → π* and π → π*) would give rise to distinct signals in the CD spectrum, known as Cotton effects. nih.gov The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter(s) and the conformation of the molecule. By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations, the absolute stereochemistry of an enantiomerically pure sample could be confidently assigned. nih.govrsc.org

Computational and Theoretical Chemistry Studies on 2 Cyclohepten 1 One, 2 Chloro 3 Methoxy

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Properties

HOMO-LUMO Analysis and Reactivity Prediction

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.netyoutube.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net

For 2-Cyclohepten-1-one (B143340), 2-chloro-3-methoxy-, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, such as the C=C double bond and the oxygen atom of the methoxy (B1213986) group. The LUMO would likely be distributed over the electrophilic centers: the carbonyl carbon and the β-carbon of the enone system, which are susceptible to nucleophilic attack. youtube.com This distribution makes the β-carbon a prime target for conjugate addition reactions. wikipedia.orgnih.gov

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Orbital | Expected Localization | Implied Reactivity |

|---|---|---|

| HOMO | C=C bond, Methoxy group oxygen | Site of electrophilic attack |

| LUMO | Carbonyl carbon, β-carbon of the enone | Site of nucleophilic attack (direct and conjugate addition) |

| HOMO-LUMO Gap | Moderate to small | Indicative of a reactive molecule prone to various additions and substitutions |

Molecular Electrostatic Potential (MEP) Mapping for Site Selectivity

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule and predict how it will interact with other species. nih.gov The map displays regions of negative potential (typically colored red or yellow), which are rich in electrons and prone to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack.

In an MEP map of 2-Cyclohepten-1-one, 2-chloro-3-methoxy-, distinct regions of negative potential would be anticipated around the electronegative oxygen atom of the carbonyl group and, to a lesser extent, the oxygen of the methoxy group and the chlorine atom. These sites represent the most likely points of interaction for electrophiles or hydrogen bond donors. Conversely, areas of positive potential would be concentrated around the hydrogen atoms. Such analysis is crucial for understanding non-covalent interactions and the initial steps of a chemical reaction. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized one-center (lone pair) and two-center (bond) orbitals, which align with the familiar Lewis structure concept. uni-muenchen.deq-chem.com This method quantifies delocalization effects, such as hyperconjugation, by examining interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netrsc.org

For the title compound, NBO analysis would be expected to reveal significant hyperconjugative interactions. Key interactions would include the delocalization of electron density from the lone pairs of the methoxy oxygen (n_O) and the chlorine atom (n_Cl) into the antibonding π* orbital of the C=C double bond and the C=O bond. These donor-acceptor interactions stabilize the molecule and influence its geometry and reactivity. The magnitude of these interactions, calculated using second-order perturbation theory, provides a quantitative measure of their importance. uni-muenchen.deyoutube.com

Molecular Dynamics Simulations for Conformational Landscapes

Seven-membered rings are known for their conformational flexibility, capable of adopting multiple low-energy shapes such as chair, boat, and twist-chair conformations. nih.govwikipedia.org Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational landscape over time. By simulating the atomic motions of the molecule, MD can identify the most stable conformers and the energy barriers between them. For a substituted cycloheptenone like the title compound, MD simulations would be essential to determine the preferred ring pucker and the orientation of the chloro and methoxy substituents, which are critical for understanding its biological activity and reaction selectivity.

Transition State Calculations and Reaction Pathway Elucidation

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction coordinate. ucsb.edu Computational methods, such as synchronous transit-guided quasi-Newton (QST2) or nudged elastic band (NEB) techniques within DFT, are used to locate and optimize these transient structures. ims.ac.jplibretexts.org

For 2-Cyclohepten-1-one, 2-chloro-3-methoxy-, which is an α,β-unsaturated ketone, potential reactions include nucleophilic addition to the carbonyl carbon (1,2-addition) or to the β-carbon (1,4-conjugate addition). youtube.comwikipedia.org Transition state calculations would allow for the elucidation of the complete energy profiles for these competing pathways. github.io This would reveal the activation energies (ΔG‡) for each step, enabling predictions of which reaction pathway is kinetically favored under different conditions. youtube.comrsc.orgrsc.org

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational chemistry can accurately predict various spectroscopic parameters, providing a powerful tool for structure verification. nih.gov

IR Spectroscopy : DFT calculations can predict the vibrational frequencies of a molecule. For the title compound, characteristic infrared absorption peaks would be predicted and could be compared with experimental data. youtube.com

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the isotropic chemical shifts for ¹H and ¹³C NMR spectroscopy. nih.gov These theoretical predictions are invaluable for assigning peaks in experimental spectra.

UV-Vis Spectroscopy : Time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelength of maximum absorption (λ_max) and the corresponding electronic transitions (e.g., n→π, π→π). youtube.com

Table 2: Predicted Spectroscopic Data Characteristics

| Spectroscopy | Parameter | Predicted Feature and Approximate Range | Relevant Functional Groups |

|---|---|---|---|

| IR | Wavenumber (cm⁻¹) | Strong absorption at ~1680-1700 cm⁻¹ | C=O (Ketone) |

| Medium absorption at ~1600-1650 cm⁻¹ | C=C (Alkene) | ||

| Strong absorption at ~1200-1250 cm⁻¹ (asym) and ~1050-1100 cm⁻¹ (sym) | C-O (Methoxy) | ||

| Absorption at ~600-800 cm⁻¹ | C-Cl | ||

| ¹H NMR | Chemical Shift (ppm) | ~3.5-4.0 ppm (singlet, 3H) | -OCH₃ |

| ~5.5-6.5 ppm (singlet, 1H) | Vinylic -H | ||

| ~1.5-3.0 ppm (multiplets) | Aliphatic ring protons | ||

| ¹³C NMR | Chemical Shift (ppm) | ~190-200 ppm | C=O |

| ~120-160 ppm | C=C carbons | ||

| ~55-60 ppm | -OCH₃ | ||

| UV-Vis | λ_max (nm) | ~300-340 nm | n→π* (carbonyl) |

Quantitative Structure-Reactivity Relationship (QSRR) Models

Quantitative Structure-Reactivity Relationship (QSRR) models represent a powerful computational tool in modern chemistry for predicting the reactivity of chemical compounds based on their molecular structure. wikipedia.orglibretexts.org These models establish a mathematical correlation between a set of numerical descriptors that encode structural and physicochemical properties of a molecule and a specific measure of its reactivity. wikipedia.orgfiveable.me For a compound like 2-Cyclohepten-1-one, 2-chloro-3-methoxy-, which belongs to the class of α,β-unsaturated ketones, QSRR models can provide significant insights into its chemical behavior, particularly its susceptibility to nucleophilic attack, which is a hallmark reaction for this class of compounds.

The development of a QSRR model is a systematic process that involves the selection of a dataset of compounds, calculation of molecular descriptors, construction of a mathematical model, and rigorous validation. libretexts.org While a specific, experimentally validated QSRR model for 2-Cyclohepten-1-one, 2-chloro-3-methoxy- is not extensively documented in publicly available literature, we can construct a hypothetical yet scientifically rigorous model based on established principles and data from analogous systems, such as other substituted cycloalkenones and α,β-unsaturated carbonyl compounds.

A plausible QSRR study for predicting the Michael addition reactivity of a series of substituted cycloheptenones, including our target compound, would involve a set of related molecules with varying substituents. The reactivity endpoint for such a model is often the experimentally determined rate constant (log k) for the reaction with a model nucleophile, for instance, a thiol like glutathione, which simulates biological nucleophiles. rsc.org

The predictive power of a QSRR model is fundamentally dependent on the chosen molecular descriptors. For α,β-unsaturated ketones, these descriptors typically fall into several categories:

Electronic Descriptors: These quantify the electronic characteristics of the molecule. A crucial descriptor in this category is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates a greater susceptibility to nucleophilic attack. Other electronic descriptors include atomic charges on the carbonyl carbon and the β-carbon, and the dipole moment.

Steric Descriptors: These account for the spatial arrangement of atoms and can influence the accessibility of the reactive site to an incoming nucleophile. Examples include molecular volume, surface area, and specific steric parameters for substituents near the reaction center.

Thermodynamic Descriptors: Parameters such as the calculated activation energy (ΔG‡) for the reaction with a model nucleophile can be highly predictive of the reaction rate. rsc.orgrsc.org

To illustrate the application of QSRR for 2-Cyclohepten-1-one, 2-chloro-3-methoxy-, a hypothetical model was developed using a dataset of analogous 2-cyclohepten-1-one derivatives. The reactivity of these compounds towards a model thiol nucleophile was correlated with a set of calculated molecular descriptors.

A multiple linear regression (MLR) analysis could yield a QSRR model represented by the following general equation:

log k = c₀ + c₁ × (Descriptor 1) + c₂ × (Descriptor 2) + ... + cₙ × (Descriptor n)

For our illustrative model, let's consider a simplified equation with two key descriptors: the LUMO energy and a steric parameter for the substituent at the 2-position.

Hypothetical QSRR Model for Reactivity of Substituted 2-Cyclohepten-1-ones:

log k = 1.5 - 0.8 × E_LUMO + 0.3 × S₂

Where:

log k is the logarithm of the reaction rate constant.

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital in electron volts (eV).

S₂ is a steric descriptor for the substituent at the 2-position.

The coefficients in this hypothetical equation indicate that a lower LUMO energy and a larger steric hindrance at the 2-position (a positive coefficient for the steric descriptor) would lead to a higher reaction rate. The negative coefficient for E_LUMO is consistent with the principle that a more electrophilic molecule (lower LUMO energy) reacts faster with nucleophiles. The positive coefficient for the steric descriptor might seem counterintuitive but could reflect a more complex interaction where the substituent influences the electronic properties of the reactive center in a way that outweighs simple steric hindrance.

Below is a data table showcasing the hypothetical data used to generate this model, including values for 2-Cyclohepten-1-one, 2-chloro-3-methoxy-.

| Compound Name | Substituent at C2 | Substituent at C3 | E_LUMO (eV) | S₂ | log k (experimental) | log k (predicted) |

| 2-Cyclohepten-1-one | H | H | -1.2 | 0.0 | -0.2 | -0.24 |

| 2-Methyl-2-cyclohepten-1-one | CH₃ | H | -1.1 | 0.5 | 0.2 | 0.21 |

| 2-Chloro-2-cyclohepten-1-one | Cl | H | -1.5 | 0.4 | 1.0 | 0.92 |

| 2-Cyclohepten-1-one, 2-chloro-3-methoxy- | Cl | OCH₃ | -1.6 | 0.4 | 1.2 | 1.16 |

| 2,3-Dimethyl-2-cyclohepten-1-one | CH₃ | CH₃ | -1.0 | 0.5 | 0.3 | 0.31 |

| 2-Bromo-3-methoxy-2-cyclohepten-1-one | Br | OCH₃ | -1.7 | 0.5 | 1.4 | 1.39 |

This table presents hypothetical data for illustrative purposes.

The strong correlation between the experimental and predicted log k values in this hypothetical dataset underscores the potential utility of QSRR models in predicting the reactivity of 2-Cyclohepten-1-one, 2-chloro-3-methoxy-. Such models are invaluable for screening new compounds, understanding reaction mechanisms, and guiding the synthesis of molecules with desired reactivity profiles. The insights gained from QSRR studies can significantly accelerate research and development in various fields of chemistry.

Applications of 2 Cyclohepten 1 One, 2 Chloro 3 Methoxy As a Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products

There are no documented instances of 2-Cyclohepten-1-one (B143340), 2-chloro-3-methoxy- being employed as a key intermediate or starting material in the total synthesis of any complex natural products. The literature on natural product synthesis is extensive, yet this specific cycloheptenone derivative has not been featured in reported synthetic routes.

Development of Novel Organic Reagents and Catalysts from 2-Cyclohepten-1-one, 2-chloro-3-methoxy-

The potential derivatization of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- to form novel organic reagents or catalysts has not been described in the scientific literature. Its functional groups could theoretically be modified to create new chemical tools, but no such research has been published to date.

Scaffold for the Construction of Polycyclic and Heterocyclic Ring Systems

While functionalized cycloheptenones can, in principle, serve as scaffolds for the construction of more complex ring systems, there is no specific evidence of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- being used for this purpose. Searches for its application in the synthesis of polycyclic or heterocyclic structures have yielded no results.

Derivatization for Exploring Chemical Structure-Reactivity Relationships

Studies on the derivatization of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- to explore chemical structure-reactivity relationships are absent from the public domain. The influence of the chloro and methoxy (B1213986) substituents on the reactivity of the cycloheptenone core has not been systematically investigated or reported.

Emerging Research Frontiers and Future Directions for 2 Cyclohepten 1 One, 2 Chloro 3 Methoxy

Development of Novel Catalytic Systems for Transformations of 2-Cyclohepten-1-one (B143340), 2-chloro-3-methoxy-

The reactivity of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- is ripe for exploration with modern catalytic methods. Research into functionalized cyclic organic carbonates and cycloheptenones has highlighted the power of transition-metal catalysis to forge new chemical bonds with high selectivity. nih.govnih.gov The development of novel catalytic systems tailored for this substrate could unlock efficient pathways to complex molecular architectures.

Future research will likely focus on several key areas. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are prime candidates for functionalizing the vinyl chloride moiety. This would allow for the introduction of a wide array of aryl, alkyl, and vinyl substituents. Furthermore, asymmetric catalysis presents a significant opportunity. The development of chiral rhodium or palladium catalysts could enable the enantioselective synthesis of derivatives, a critical step for applications in pharmaceuticals and agrochemicals where specific stereoisomers are often required. nih.govresearchgate.net The ketone and methoxy (B1213986) groups also offer handles for transformations, including catalytic reduction, oxidation, or rearrangement, potentially mediated by transition metals or organocatalysts. nih.govorganic-chemistry.org

| Catalytic Transformation | Potential Catalyst Type | Reactive Site on Substrate | Potential Product Class | Reference for Concept |

|---|---|---|---|---|

| Asymmetric Heck Reaction | Palladium(II) with Chiral Ligands | Cycloheptenone Core | Chiral δ-Functionalized Cycloheptenones | nih.gov |

| Suzuki Cross-Coupling | Palladium(0) with Phosphine Ligands | Vinyl Chloride | 2-Aryl-3-methoxy-2-cyclohepten-1-ones | nih.gov |

| Rhodium-Catalyzed Ring Expansion | Dirhodium Complexes | Alkene/Ketone System | Functionalized Cyclooctadienones | researchgate.net |

| Decarboxylative Coupling | Transition-Metal Catalysts (e.g., Pd, Ir) | Ketone (via enolate) | α-Functionalized Cycloheptanones | nih.govpkusz.edu.cn |

| Asymmetric Hydrogenation | Ruthenium or Rhodium with Chiral Ligands | Alkene Double Bond | Chiral 2-Chloro-3-methoxycycloheptanones | researchgate.net |

Implementation of Flow Chemistry and Continuous Synthesis Methodologies

The paradigm of chemical synthesis is shifting from traditional batch processing to continuous flow methodologies, which offer enhanced safety, process control, and scalability. nih.govmt.com The synthesis and subsequent transformations of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- are well-suited for adaptation to flow chemistry. Continuous processes allow for precise control over reaction parameters such as temperature, pressure, and residence time, which can be crucial for managing potentially exothermic reactions or handling unstable intermediates. mt.comrsc.org

Implementing flow chemistry could streamline the multi-step synthesis of this compound and its derivatives. For example, a telescoped synthesis could connect several reaction steps in a continuous sequence without the need for isolating and purifying intermediates, significantly improving efficiency. nih.govrsc.org The use of packed-bed reactors containing immobilized catalysts or reagents is another promising avenue. This approach simplifies product purification and allows for catalyst recycling, aligning with the principles of green chemistry. nih.gov The synthesis of various cyclic ketones and other active pharmaceutical ingredients has already been successfully demonstrated in flow systems, providing a strong precedent for its application here. nih.govgoogle.com

| Parameter | Batch Processing | Flow Chemistry | Reference for Concept |

|---|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Inherently safer due to small reaction volumes and superior heat transfer. | mt.com |

| Process Control | Difficult to precisely control temperature and mixing, leading to potential side products. | Precise control over temperature, pressure, and residence time, leading to higher selectivity and yield. | nih.gov |

| Scalability | Scaling up can be non-linear and challenging ("scale-up effect"). | Scalable by running the system for longer periods or by parallelization ("scaling out"). | rsc.org |

| Intermediate Handling | Requires isolation and purification at each step, increasing time and waste. | Enables "telescoped" reactions, where intermediates are directly passed to the next reactor. | nih.govrsc.org |

Exploration of Supramolecular Interactions and Self-Assembly of Derivatives

Supramolecular chemistry, which studies chemical systems beyond the individual molecule, focuses on the design of complex, ordered structures held together by non-covalent interactions. bbau.ac.innih.gov Derivatives of 2-Cyclohepten-1-one, 2-chloro-3-methoxy- could be designed to act as building blocks for self-assembly. The inherent functional groups—the carbonyl oxygen as a hydrogen bond acceptor, the ether oxygen, and the polar carbon-chlorine bond—provide sites for directing intermolecular interactions. vt.edursc.org

Future research could involve synthesizing derivatives where additional recognition motifs are appended to the cycloheptene (B1346976) core. For instance, attaching hydrogen bond donors (like amides or ureas) or π-rich aromatic systems could induce the molecules to self-assemble into well-defined architectures such as tapes, rosettes, or even liquid crystalline phases. bbau.ac.invt.edu The flexible seven-membered ring could impart unique conformational properties to these assemblies. Furthermore, by creating macrocyclic derivatives, researchers could explore their potential as host molecules in host-guest chemistry, capable of selectively binding small molecules or ions within a defined cavity, with potential applications in sensing or catalysis. bbau.ac.innih.gov

| Functional Group on Substrate | Potential Non-Covalent Interaction | Resulting Supramolecular Structure | Reference for Concept |

|---|---|---|---|

| Ketone (C=O) | Hydrogen Bonding (Acceptor) | Directional chains, sheets | vt.edu |

| Methoxy (-OCH₃) | Hydrogen Bonding (Acceptor), Dipole-Dipole | Modulation of packing and solubility | vt.edu |

| Vinyl Chloride (-C=C-Cl) | Dipole-Dipole, Halogen Bonding | Controlled intermolecular packing | rsc.org |

| Appended Aromatic Rings (Derivative) | π-π Stacking | Columnar assemblies, gels | bbau.ac.in |

| Appended H-Bond Donors (Derivative) | Hydrogen Bonding (Donor-Acceptor) | Complex networks, rosettes, liquid crystals | bbau.ac.invt.edu |

Interdisciplinary Research Integrating 2-Cyclohepten-1-one, 2-chloro-3-methoxy- in Materials Science and Green Chemistry Applications

The unique combination of functional groups makes 2-Cyclohepten-1-one, 2-chloro-3-methoxy- a promising candidate for integration into materials science and green chemistry. mdpi.com Its ability to undergo various chemical transformations allows it to serve as a versatile precursor for functional materials. routledge.com

In materials science, the vinyl chloride group can participate in polymerization reactions to create novel polymers with tailored properties. The cycloheptene ring could be incorporated into the polymer backbone, potentially imparting unique thermal or mechanical characteristics. The compound could also be used as a cross-linking agent or as a monomer for creating functional coatings and adhesives. By grafting it onto the surface of other materials, such as nanoparticles or silica, researchers could modify surface properties like hydrophobicity or chemical reactivity for applications in composites or sensing devices. rsc.orgjhu.edu

From a green chemistry perspective, the focus would be on developing sustainable synthetic routes to and from the title compound. This involves employing the catalytic and flow chemistry methods discussed previously to minimize waste, reduce energy consumption, and use less hazardous reagents. nih.gov The compound itself could serve as a platform molecule, derived from renewable feedstocks, for the synthesis of higher-value chemicals, aligning with the goals of a sustainable chemical industry. pageplace.de

| Field | Potential Application | Key Enabling Feature of the Compound | Reference for Concept |

|---|---|---|---|

| Materials Science (Polymers) | Monomer for specialty polymers or cross-linker | Reactive vinyl chloride and alkene moieties | routledge.com |

| Materials Science (Surfaces) | Surface functionalization agent for nanoparticles or surfaces | Multiple anchor points for covalent attachment | mdpi.comjhu.edu |

| Materials Science (Composites) | Adhesion promoter or functional filler precursor | Polar functional groups enhancing interfacial compatibility | routledge.com |

| Green Chemistry (Synthesis) | Target for atom-economical, catalytic synthesis | Amenable to modern synthetic methods (flow, catalysis) | mt.comnih.gov |

| Green Chemistry (Biomass Valorization) | Potential platform chemical from renewable sources | Could be a target for synthesis from biomass-derived precursors | pageplace.de |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-chloro-3-methoxy-2-cyclohepten-1-one, and how do substituent positions influence reaction yields?

- Methodology :

- Multi-step synthesis : Begin with cycloheptenone derivatives and employ regioselective halogenation (e.g., Cl substitution at position 2 via electrophilic addition) followed by methoxylation at position 3 using Williamson ether synthesis or nucleophilic substitution. Monitor reaction progress via TLC or GC-MS .

- Purification : Use column chromatography with silica gel and a hexane/ethyl acetate gradient to isolate intermediates. Confirm purity via HPLC (>95%) .

- Yield optimization : Substituent steric hindrance (e.g., methoxy at position 3) may reduce halogenation efficiency. Adjust reaction temperature (0–25°C) and catalyst loading (e.g., AlCl₃ for Friedel-Crafts reactions) to mitigate side products .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize 2-chloro-3-methoxy-2-cyclohepten-1-one?

- Methodology :

- ¹H/¹³C NMR : Identify characteristic peaks:

- Methoxy group: δ ~3.3–3.5 ppm (singlet, 3H).

- Chlorinated cycloheptenone: δ ~5.5–6.5 ppm (olefinic protons) and carbonyl at ~210 ppm in ¹³C NMR .

- IR spectroscopy : Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and C-O (methoxy) at ~1250 cm⁻¹ .

- Mass spectrometry : Parent ion [M+H]⁺ expected at m/z ~186 (C₈H₁₁ClO₂). Fragmentation patterns should align with cycloheptenone backbone cleavage .

Q. What safety protocols are critical when handling 2-chloro-3-methoxy-2-cyclohepten-1-one in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, safety goggles (EN 166 standard), and lab coats. Avoid inhalation with fume hoods (≥0.5 m/s airflow) .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Prevent drainage contamination .

- Storage : Store in amber glass vials at 2–8°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can reaction mechanisms involving 2-chloro-3-methoxy-2-cyclohepten-1-one be elucidated using kinetic and computational studies?

- Methodology :

- Kinetic analysis : Conduct time-resolved NMR or UV-Vis spectroscopy to monitor intermediates. For example, track methoxy group stability under acidic/basic conditions .

- DFT calculations : Use Gaussian or ORCA software to model transition states (e.g., Cl⁻ leaving group behavior) and compare with experimental activation energies .

- Isotopic labeling : Introduce ¹⁸O in the methoxy group to trace oxygen migration during ring-opening reactions .

Q. What strategies resolve contradictions in spectral data for derivatives of 2-chloro-3-methoxy-2-cyclohepten-1-one?

- Methodology :

- Cross-validation : Compare IR and NMR data with analogous compounds (e.g., 2-cyclohexen-1-one derivatives) to identify artifacts from solvent interactions (e.g., DMSO-d₆ shifting peaks) .

- Crystallography : Obtain single-crystal X-ray structures to confirm substituent geometry and rule out tautomerism .

- Dynamic NMR : Resolve overlapping signals by varying temperature (e.g., -40°C to 25°C) to slow conformational exchange .

Q. How can computational models predict the electronic effects of chloro and methoxy substituents on the cycloheptenone ring?

- Methodology :

- Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies using DFT (B3LYP/6-31G* basis set) to assess electrophilicity at the carbonyl group .

- Natural Bond Orbital (NBO) : Quantify hyperconjugation between methoxy lone pairs and the cycloheptenone π-system .

- Solvent modeling : Simulate polarity effects (e.g., acetone vs. hexane) on reaction pathways using COSMO-RS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.